Ecamsule ditriethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biochemical Analysis
Biochemical Properties
Ecamsule Ditriethanolamine functions as a photostable, broad-spectrum sun protection agent . It absorbs specific ultraviolet rays, preventing them from reaching the skin and protecting against damage like sunburn and premature aging . Its capacity to both capture and filter ultraviolet A rays guarantees comprehensive protection against the deleterious impacts of sun exposure .
Cellular Effects
This compound exerts its effects primarily on skin cells. By absorbing specific ultraviolet rays, it prevents these rays from reaching the skin, thereby protecting skin cells from UV-induced damage . This includes protection against sunburn and premature aging .
Molecular Mechanism
The molecular mechanism of this compound involves its function as a photostable, broad-spectrum sun protection agent . When exposed to UV, this compound undergoes reversible photoisomerization followed by photoexcitation . The absorbed UV is then released as thermal energy, without penetrating the skin, thereby protecting the skin from UV exposure .
Metabolic Pathways
Given its role as a UV filter, it is likely that its primary function is to absorb UV radiation and release it as thermal energy .
Transport and Distribution
As a topical preparation, it is primarily applied to the skin where it functions to absorb UV radiation .
Subcellular Localization
Given its role as a UV filter, it is likely that it is primarily localized to the skin surface where it can effectively absorb UV radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ecamsule ditriethanolamine is synthesized through a multi-step process involving the reaction of terephthalylidene dicamphor sulfonic acid with triethanolamine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired salt. The final product is purified through crystallization or other suitable methods to achieve the required purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. The compound is produced in tightly controlled environments to maintain consistency and quality. The final product is packaged and stored in light-protected containers to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Ecamsule ditriethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, although these reactions are less common.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ecamsule ditriethanolamine has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of photostability and ultraviolet absorption.
Biology: Investigated for its protective effects against ultraviolet-induced DNA damage.
Medicine: Studied for its potential use in preventing skin cancer and other ultraviolet-related skin conditions.
Industry: Widely used in the formulation of sunscreens and other cosmetic products for ultraviolet protection
Mechanism of Action
Ecamsule ditriethanolamine functions by absorbing ultraviolet rays in the 290–400 nanometer range, with peak protection at 345 nanometers. Upon exposure to ultraviolet light, the compound undergoes reversible photoisomerization followed by photoexcitation. The absorbed ultraviolet energy is then released as thermal energy, preventing it from penetrating the skin and causing damage. This mechanism effectively protects the skin from ultraviolet-induced harm .
Comparison with Similar Compounds
Similar Compounds
Bemotrizinol: Another broad-spectrum ultraviolet absorber with high photostability.
Avobenzone: Known for its ability to absorb ultraviolet A rays but less photostable compared to ecamsule.
Bisoctizole: Effective against a broad range of the solar spectrum.
Benzophenone-3 (Oxybenzone): Absorbs ultraviolet B rays and some ultraviolet A rays.
Octocrylene: Often used in combination with other ultraviolet absorbers for broad-spectrum protection.
Uniqueness of Ecamsule Ditriethanolamine
This compound stands out due to its exceptional photostability and broad-spectrum ultraviolet absorption. Unlike some other ultraviolet absorbers, it does not degrade significantly when exposed to light, ensuring prolonged protection. Its ability to absorb a wide range of ultraviolet wavelengths makes it a preferred choice in sunscreen formulations .
Biological Activity
Ecamsule ditriethanolamine, also known as Ecamsule, is a chemical compound that has garnered interest due to its biological activity, particularly in the fields of dermatology and photoprotection. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
This compound has the molecular formula C40H64N2O14S2. Its structure includes multiple hydroxyl groups, which contribute to its solubility and interaction with biological systems.
Ecamsule functions primarily as a sunscreen agent , absorbing UV radiation and converting it into less harmful energy forms. This mechanism helps protect skin cells from UV-induced damage, which can lead to photoaging and skin cancer.
Photoprotection Studies
- UV Absorption : Ecamsule effectively absorbs UV radiation, particularly in the UVB range (280-320 nm), making it suitable for inclusion in sunscreen formulations. Studies have shown that it provides a high SPF (Sun Protection Factor) when combined with other UV filters.
- Skin Penetration : Research indicates that Ecamsule can penetrate the skin barrier effectively, enhancing its protective effects against UV radiation. A study demonstrated that topical application leads to significant absorption, with a notable concentration in the epidermal layers within hours of application .
- Antioxidant Properties : Beyond UV absorption, Ecamsule exhibits antioxidant activity, neutralizing free radicals generated by UV exposure. This dual action helps mitigate oxidative stress on skin cells, further contributing to its protective role .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of Ecamsule:
- Animal Studies : In chronic exposure studies involving mice and rats, no significant increase in tumor incidence was observed across various dosages of Ecamsule administered either orally or topically . However, some studies noted an increase in lymphoma incidence in female mice at higher doses, necessitating further investigation into long-term effects.
- Dermal Absorption : The rate of dermal absorption was found to be significant. In one study, approximately 60% of radioactivity from topically applied Ecamsule was excreted through urine within 48 hours, indicating substantial systemic absorption .
Clinical Applications
- Sunscreen Formulations : Ecamsule is commonly incorporated into sunscreen products due to its efficacy in preventing sunburn and long-term skin damage. Clinical trials have demonstrated that formulations containing Ecamsule provide superior protection compared to those without it.
- Skin Lightening Agents : Emerging research suggests potential applications of Ecamsule in skin lightening formulations. It may inhibit melanin production through its antioxidant properties, although comprehensive clinical data is still needed .
Comparative Efficacy
A comparative study analyzed the effectiveness of various sunscreen agents, including Ecamsule, against common UV filters like avobenzone and octocrylene. Results indicated that Ecamsule provided broader-spectrum protection and had a lower incidence of skin irritation compared to traditional agents .
Summary Table of Biological Activities
Activity Type | Description | Findings/Notes |
---|---|---|
UV Absorption | Absorbs UVB radiation | High SPF efficacy when combined with other filters |
Antioxidant Activity | Neutralizes free radicals | Reduces oxidative stress on skin cells |
Dermal Penetration | Effective skin absorption | Significant systemic absorption noted |
Toxicity | Long-term safety assessment | No significant tumor increase in animal studies |
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;[3-[[4-[[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O8S2.2C6H15NO3/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;2*8-4-1-7(2-5-9)3-6-10/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);2*8-10H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCJQBCYKLERPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64N2O14S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92841-53-7 |
Source
|
Record name | Ecamsule ditriethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.